Dimethyl 4-methoxyphthalate

Description

BenchChem offers high-quality Dimethyl 4-methoxyphthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-methoxyphthalate including the price, delivery time, and more detailed information at info@benchchem.com.

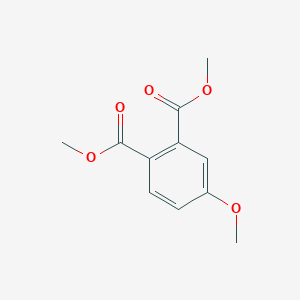

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-methoxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-7-4-5-8(10(12)15-2)9(6-7)11(13)16-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSKDXDNBSJCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352993 | |

| Record name | Dimethyl 4-methoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22895-19-8 | |

| Record name | Dimethyl 4-methoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Dimethyl 4-methoxyphthalate" chemical properties and structure

An In-depth Technical Guide to Dimethyl 4-methoxyphthalate

Introduction

Dimethyl 4-methoxyphthalate, a derivative of phthalic acid, is an organic compound of interest in synthetic chemistry. As a member of the phthalate ester family, it possesses a core benzene ring substituted with two adjacent methoxycarbonyl groups and a methoxy group. While phthalate esters are broadly recognized for their role as plasticizers, the specific properties endowed by the 4-methoxy substitution make this molecule a valuable intermediate and a subject for further research in materials science and synthetic applications. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and safe handling protocols, tailored for researchers and chemical development professionals.

Chemical Structure and Molecular Identifiers

The molecular architecture of Dimethyl 4-methoxyphthalate consists of a benzene-1,2-dicarboxylate core with a methoxy substituent at the 4-position of the aromatic ring. This structure dictates its polarity, solubility, and reactivity.

Caption: Chemical structure of Dimethyl 4-methoxyphthalate.

Key identifiers for this compound are crucial for database searches and regulatory compliance.

-

CAS Number: 22895-19-8

-

Molecular Formula: C₁₁H₁₂O₅

-

Molecular Weight: 224.21 g/mol

-

IUPAC Name: Dimethyl 4-methoxybenzene-1,2-dicarboxylate

-

InChI: 1S/C11H12O5/c1-14-7-4-5-8(10(12)15-2)9(6-7)11(13)16-3/h4-6H,1-3H3

-

InChIKey: WKSKDXDNBSJCIM-UHFFFAOYSA-N

-

SMILES: COC(=O)c1ccc(OC)cc1C(=O)OC

Physicochemical Properties

The physical and chemical properties of Dimethyl 4-methoxyphthalate determine its behavior in various applications and experimental setups. These properties have been experimentally determined and are listed in chemical supplier catalogs.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Boiling Point | 140 °C at 0.1 mmHg | |

| Density | 1.225 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.531 | |

| Flash Point | 109.00 °C (228.2 °F) - closed cup | |

| Storage Class | 10 - Combustible liquids |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two methyl ester protons (-COOCH₃) would appear as two separate singlets, each integrating to 3H, likely in the range of δ 3.8-4.0 ppm. The methoxy group protons (-OCH₃) on the aromatic ring would also present as a singlet (3H) around δ 3.8-3.9 ppm. The three aromatic protons will appear in the δ 6.8-7.8 ppm region, exhibiting a coupling pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal 11 distinct carbon signals. The two ester carbonyl carbons (C=O) are expected in the δ 165-170 ppm range. The aromatic carbons would appear between δ 110-160 ppm, with the carbon attached to the methoxy group being significantly shielded. The two methyl ester carbons (-COOCH₃) and the methoxy carbon (-OCH₃) would resonate in the δ 50-60 ppm range.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. A strong, prominent absorption band is expected around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester groups. C-O stretching vibrations for the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching just above 3000 cm⁻¹.[6][7][8]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 224. Key fragmentation patterns for phthalate esters typically involve the loss of a methoxy radical (-•OCH₃) to give a peak at m/z = 193, followed by the loss of carbon monoxide (CO). Another characteristic fragment is the phthalic anhydride-like ion at m/z = 163.[2][9][10][11]

Synthesis Pathway and Experimental Protocol

The most direct and common method for synthesizing Dimethyl 4-methoxyphthalate is through the Fischer esterification of 4-methoxyphthalic acid with methanol, using a strong acid as a catalyst. The causality behind this choice is the high efficiency and straightforward nature of the reaction, where an excess of the alcohol (methanol) is used to drive the equilibrium towards the formation of the diester product.

Caption: Workflow for the synthesis of Dimethyl 4-methoxyphthalate.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; successful synthesis and purification will yield a product whose spectroscopic data (NMR, IR, MS) matches the expected profile for Dimethyl 4-methoxyphthalate.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxyphthalic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).[12]

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the mixture. The addition is exothermic and should be done slowly.[12]

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This typically takes several hours to overnight.[12]

-

Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Dimethyl 4-methoxyphthalate as a liquid.

Applications and Research Interest

While specific applications for Dimethyl 4-methoxyphthalate are not as widely documented as for commodity phthalates like Dimethyl Phthalate (DMP), its structure suggests potential utility in several areas. Phthalate esters are broadly used as plasticizers, solvents, and intermediates in organic synthesis.[13][14] The presence of the electron-donating methoxy group can modify the electronic properties of the aromatic ring, making it a potentially useful building block for the synthesis of more complex molecules, such as dyes, pharmaceuticals, or specialty polymers. It can also serve as a starting material for further chemical modifications, such as the synthesis of 4,5-disubstituted phthalocyanine compounds.[15]

Safety and Handling

Proper safety precautions are essential when handling any chemical. The information below is based on data for similar phthalate esters and should be followed carefully.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses or goggles, and a lab coat.[17]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible liquid (Storage Class 10).

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

-

Ingestion: Do NOT induce vomiting. Get medical attention.[1]

-

Conclusion

Dimethyl 4-methoxyphthalate is a well-defined organic compound with established physical properties. Its synthesis is readily achievable through standard esterification procedures, and its structure can be unequivocally confirmed by modern spectroscopic techniques. While its direct large-scale applications are not prominent, its role as a chemical intermediate and a model compound for studying substituted phthalates provides continued relevance for the research and drug development community. Adherence to standard safety protocols ensures its safe handling in a laboratory setting.

References

-

Title: Dimethyl Phthalate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: IR spectra comparison between theoretical and experimental ones Source: ResearchGate URL: [Link]

-

Title: Dimethyl 4-methylphthalate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Material Safety Data Sheet - Dimethyl phthalate, pa Source: Cole-Parmer URL: [Link]

-

Title: Dimethyl Phthalate - SAFETY DATA SHEET Source: Thames River Chemical Corp. URL: [Link]

-

Title: Dimethyl Phthalate Manufacturers and Suppliers China Source: Weifang Integratechem URL: [Link]

-

Title: Dimethyl 4-methylphthalate (C11H12O4) Source: PubChemLite URL: [Link]

-

Title: Dimethyl phthalate Source: Wikipedia URL: [Link]

-

Title: Dimethyl Phthalate Source: Cargo Handbook URL: [Link]

-

Title: DIMETHYL PHTHALATE (DMP) Source: Ataman Kimya URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics, ACS Publications URL: [Link]

-

Title: Mass spectrum of dimethyl phthalate. Source: ResearchGate URL: [Link]

-

Title: Table of Contents Source: The Royal Society of Chemistry URL: [Link]

-

Title: Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate Source: ResearchGate URL: [Link]

-

Title: Dimethyl 4-methylphthalate Source: SIELC Technologies URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development, ACS Publications URL: [Link]

-

Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

-

Title: Dimethyl phthalate - Mass spectrum (electron ionization) Source: NIST WebBook URL: [Link]

-

Title: Metastable dimethyl phthalate molecular ions Source: International Journal of Mass Spectrometry URL: [Link]

-

Title: Dimethyl 4-hydroxyphthalate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Dimethyl phthalate - IR Spectrum Source: NIST WebBook URL: [Link]

- Title: Preparation method of dimethyl phthalate (DMP)

-

Title: FTIR based kinetic characterisation of an acid-catalysed esterification Source: RSC Publishing URL: [Link]

-

Title: Molecular analyses using FT-IR, FT-Raman and UV spectral investigation; quantum chemical calculations of dimethyl phthalate Source: ResearchGate URL: [Link]

-

Title: Acid to Ester - Fischer Esterification Source: Common Organic Chemistry URL: [Link]

-

Title: Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue Source: ResearchGate URL: [Link]

- Title: Method of making mixed esters of phthalic acid Source: Google Patents URL

- Title: Production of mixed esters of phthalic acid Source: Google Patents URL

-

Title: The solvent effects on dimethyl phthalate investigated by FTIR characterization, solvent parameter correlation and DFT computation. Source: Semantic Scholar URL: [Link]

Sources

- 1. fishersci.se [fishersci.se]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl phthalate [webbook.nist.gov]

- 8. Dimethyl phthalate(131-11-3) IR Spectrum [m.chemicalbook.com]

- 9. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dimethyl phthalate [webbook.nist.gov]

- 11. files.vnu.edu.vn [files.vnu.edu.vn]

- 12. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]

- 13. Dimethyl Phthalate Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]

- 14. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Data for Dimethyl 4-methoxyphthalate: A Comprehensive Technical Guide

To our valued scientific community,

Our objective is to furnish an in-depth technical guide on the spectroscopic data of Dimethyl 4-methoxyphthalate, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). However, a comprehensive search of publicly available scientific databases and literature has revealed a significant scarcity of consolidated, experimentally-verified spectroscopic data for this specific compound. While some basic physical properties are documented, a complete set of NMR, IR, and MS spectra with detailed peak assignments, necessary for a thorough technical whitepaper, is not readily accessible.

This presents a challenge in fulfilling the request for a detailed guide on Dimethyl 4-methoxyphthalate with the desired level of scientific integrity and depth.

Therefore, we would like to propose two alternative courses of action:

Alternative 1: A Comprehensive Guide on a Closely Related, Well-Characterized Compound

We can develop the in-depth technical guide as originally envisioned, but for a closely related and extensively documented compound for which a wealth of spectroscopic data is available. A suitable candidate would be Dimethyl Phthalate or Dimethyl 4-hydroxyphthalate . This would allow us to provide:

-

Detailed analysis and interpretation of ¹H NMR and ¹³C NMR spectra.

-

Comprehensive breakdown of IR absorption bands.

-

Thorough examination of the mass spectrum and fragmentation patterns.

-

Step-by-step experimental protocols for data acquisition.

-

Illustrative diagrams and data tables as requested.

-

A complete and verifiable reference list.

This approach would ensure a high-quality, data-rich technical guide that fulfills all the structural and scientific requirements of your request, albeit for a slightly different molecule.

Alternative 2: A Preliminary Report on Dimethyl 4-methoxyphthalate

If the focus must remain strictly on Dimethyl 4-methoxyphthalate, we can compile a preliminary report based on the limited available information. This report would likely include:

-

Basic physical and chemical properties.

-

Predicted spectroscopic data based on computational models and comparison with analogous compounds.

-

A discussion of the expected spectral features based on the molecular structure.

-

An outline of the synthetic routes, which could aid in future characterization efforts.

Please be advised that this preliminary report would be less comprehensive than the requested in-depth guide and would contain a significant amount of theoretical and comparative analysis rather than experimentally-verified data.

We are committed to providing accurate and valuable scientific information. Please let us know which of these alternatives you would prefer, or if you have another compound of interest for which we can provide a comprehensive spectroscopic analysis.

Starting materials for "Dimethyl 4-methoxyphthalate" synthesis

An In-Depth Technical Guide to the Synthesis of Dimethyl 4-methoxyphthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-methoxyphthalate is a valuable substituted aromatic compound that serves as a key building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials. Its specific substitution pattern, featuring a methoxy group and two adjacent methyl ester functionalities, allows for diverse chemical modifications. This guide provides a comprehensive overview of the primary synthetic routes to Dimethyl 4-methoxyphthalate, with a focus on the underlying chemical principles and detailed experimental protocols. The methodologies described are designed to be robust and scalable, providing a solid foundation for researchers in organic synthesis and drug development.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of Dimethyl 4-methoxyphthalate reveals two primary pathways for its construction. The most direct approach involves the esterification of a pre-existing 4-methoxyphthalic acid or its corresponding anhydride. This places the burden of the synthesis on the efficient preparation of this key intermediate. A more fundamental approach involves the construction of the substituted benzene ring itself, utilizing powerful carbon-carbon bond-forming reactions such as the Diels-Alder reaction.

Caption: Retrosynthetic analysis of Dimethyl 4-methoxyphthalate.

Synthetic Pathway I: The Diels-Alder Approach to the Phthalate Core

The Diels-Alder reaction is a powerful and convergent method for the synthesis of six-membered rings.[1][2] By selecting an appropriately substituted diene and dienophile, the core of 4-methoxyphthalic anhydride can be constructed in a single cycloaddition step, followed by aromatization. This strategy is analogous to the well-established synthesis of 4-methylphthalic anhydride from isoprene and maleic anhydride.[3][4][5]

Step 1: [4+2] Cycloaddition of a Methoxy-Substituted Diene and Maleic Anhydride

The key starting materials for this step are a 1-methoxy-substituted 1,3-diene and maleic anhydride. An example of a suitable diene is 1-methoxy-1,3-butadiene. The methoxy group, being an electron-donating group, activates the diene for the [4+2] cycloaddition with the electron-deficient dienophile, maleic anhydride.

Caption: Diels-Alder reaction to form the tetrahydrophthalic anhydride intermediate.

Experimental Protocol: Synthesis of 4-Methoxy-1,2,3,6-tetrahydrophthalic anhydride

This protocol is adapted from established procedures for Diels-Alder reactions involving maleic anhydride.[6]

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as toluene or benzene under an inert atmosphere (e.g., nitrogen).

-

Gently heat the solution to approximately 80-100 °C.

-

Add the 1-methoxy-1,3-butadiene (1.0-1.2 equivalents) dropwise to the stirred solution over 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 2: Aromatization to 4-Methoxyphthalic Anhydride

The second step involves the dehydrogenation (aromatization) of the Diels-Alder adduct to form the stable aromatic ring of 4-methoxyphthalic anhydride. This can be achieved using various reagents, with bromine in the presence of an acid acceptor being a common method.[3][5]

Experimental Protocol: Synthesis of 4-Methoxyphthalic Anhydride

This protocol is based on the aromatization of similar tetrahydrophthalic anhydrides.[5]

-

In a well-ventilated fume hood, melt the 4-methoxy-1,2,3,6-tetrahydrophthalic anhydride (1.0 equivalent) in a reaction flask by heating to approximately 100-110 °C.

-

To the molten anhydride, add a catalytic amount of an acid acceptor, such as pyridine or dimethylformamide (DMF).[5]

-

With vigorous stirring, add bromine (2.0-2.2 equivalents) dropwise to the reaction mixture. The addition should be done at a rate that allows for the controlled evolution of hydrogen bromide gas.

-

After the addition of bromine is complete, maintain the reaction temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

The crude 4-methoxyphthalic anhydride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Final Step: Esterification to Dimethyl 4-methoxyphthalate

With the 4-methoxyphthalic acid or its anhydride in hand, the final step is a straightforward esterification reaction with methanol. This is typically carried out under acidic conditions.

Caption: Esterification of 4-methoxyphthalic acid/anhydride.

Experimental Protocol: Synthesis of Dimethyl 4-methoxyphthalate

This is a general and robust protocol for the acid-catalyzed esterification of carboxylic acids.[7][8]

-

Place 4-methoxyphthalic acid or 4-methoxyphthalic anhydride (1.0 equivalent) in a round-bottom flask.

-

Add an excess of methanol to act as both the reagent and the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by TLC or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl 4-methoxyphthalate.

-

The product can be further purified by column chromatography or recrystallization if necessary.

An alternative method involves the use of dimethyl sulfate and a mild base like sodium bicarbonate in a non-polar solvent.[9]

Data Summary

The following table summarizes the key transformations and typical conditions for the synthesis of Dimethyl 4-methoxyphthalate via the Diels-Alder route.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Diels-Alder Cycloaddition | 1-Methoxy-1,3-butadiene, Maleic Anhydride | Toluene | 80-110 °C | High |

| 2 | Aromatization | Bromine, Pyridine (cat.) | Neat | 100-120 °C | Good |

| 3 | Esterification | 4-Methoxyphthalic Anhydride, Methanol, H₂SO₄ (cat.) | Methanol | Reflux | High |

Conclusion

The synthesis of Dimethyl 4-methoxyphthalate is most effectively achieved through a multi-step sequence commencing with a Diels-Alder reaction to construct the core aromatic ring system, followed by a standard esterification procedure. The Diels-Alder approach offers a high degree of convergence and control over the substitution pattern of the phthalate product. The subsequent esterification is a reliable and high-yielding transformation. The protocols outlined in this guide are based on well-established chemical principles and provide a solid framework for the laboratory-scale synthesis of this valuable compound.

References

- Google Patents. SU1373320A3 - Method of producing 4-methylphthalic anhydride.

-

Indian Academy of Sciences. A modified method for esterification of some polyhydroxy aromatic acids. [Link]

-

PrepChem.com. Synthesis of 4-methylphthalic anhydride. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

PubMed. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. [Link]

- Google Patents. US4560773A - Process for preparing substituted phthalic anhydrides.

-

Master Organic Chemistry. The Diels-Alder Reaction. [Link]

-

Sphinxsai. Synthesis of Diels-Alder mono-adducts of methoxycarbonyl-1,4-benzoquinone. [Link]

-

Organic Syntheses. cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. [Link]

-

ResearchGate. Synthesis of Diels-Alder mono-adducts of methoxycarbonyl-1,4-benzoquinone. [Link]

-

MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]

- Google Patents.

-

ResearchGate. Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue. [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. SU1373320A3 - Method of producing 4-methylphthalic anhydride - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Reaction Mechanism of 4-Methoxyphthalic Acid Esterification

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the esterification of 4-methoxyphthalic acid, a key transformation in the synthesis of various specialty chemicals and pharmaceutical intermediates. We will delve into the nuances of the Fischer-Speier esterification, the pivotal role of acid catalysis, and the directing influence of the 4-methoxy substituent on the reactivity of the dicarboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental organic reaction, supported by detailed mechanistic insights, a robust experimental protocol, and a thorough analysis of the underlying chemical principles.

Introduction: The Significance of 4-Methoxyphthalic Acid Esters

Esters of 4-methoxyphthalic acid are valuable building blocks in organic synthesis, finding applications in the development of novel polymers, resins, and pharmacologically active molecules. The presence of both ester functionalities and an electron-rich aromatic ring makes them versatile intermediates. The synthesis of these esters is most commonly achieved through the acid-catalyzed esterification of 4-methoxyphthalic acid with an appropriate alcohol. A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions, maximizing yield, and ensuring the synthesis of high-purity products.

This guide will deconstruct the reaction from a mechanistic standpoint, providing both theoretical grounding and practical, field-proven insights to empower researchers in their synthetic endeavors.

The Core Reaction: Fischer-Speier Esterification of 4-Methoxyphthalic Acid

The esterification of 4-methoxyphthalic acid is a classic example of the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The overall transformation for the synthesis of dimethyl 4-methoxyphthalate is depicted below.

Caption: Overall reaction for the esterification of 4-methoxyphthalic acid.

To drive the equilibrium towards the formation of the ester, it is common practice to use a large excess of the alcohol (in this case, methanol) and/or to remove the water as it is formed, often through azeotropic distillation.[2]

The Step-by-Step Reaction Mechanism

The Fischer-Speier esterification proceeds through a multi-step nucleophilic acyl substitution mechanism.[3] Each step is, in principle, reversible. The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.

The detailed mechanism is as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, increasing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on one of the remaining hydroxyl groups facilitates the elimination of a water molecule, reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester.

-

Repeat for the Second Carboxylic Acid: The process is repeated for the second carboxylic acid group to form the diester.

Caption: Step-by-step mechanism of Fischer-Speier esterification.

The Influence of the 4-Methoxy Group: A Case of Differential Reactivity

The presence of the electron-donating methoxy group at the 4-position of the phthalic acid backbone introduces a fascinating element of differential reactivity between the two carboxylic acid groups. This is a critical consideration for optimizing the synthesis and for potentially achieving selective mono-esterification.

The methoxy group exerts two primary electronic effects:

-

+R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This effect is dominant.[4]

-

-I (Inductive) Effect: Due to the electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond.

In 4-methoxyphthalic acid, one carboxylic acid group is para to the methoxy group, while the other is meta.

-

The Para-Carboxylic Acid (Position 1): This group experiences a strong electron-donating resonance effect (+R) from the methoxy group. This increased electron density on the carbonyl carbon makes it less electrophilic and therefore less reactive towards nucleophilic attack.[4] It also decreases the acidity of this carboxylic acid.

-

The Meta-Carboxylic Acid (Position 2): This group is not in direct conjugation with the methoxy group, so the resonance effect is not operative. It is primarily influenced by the weaker electron-withdrawing inductive effect (-I).

Consequence for Esterification: The carboxylic acid group at the meta position is more acidic and its carbonyl carbon is more electrophilic, making it more susceptible to esterification under acid-catalyzed conditions compared to the para-positioned carboxylic acid. While the complete diester is the thermodynamically favored product with excess alcohol and prolonged reaction times, it is conceivable that the monoester, with the meta-position esterified, could be isolated under carefully controlled conditions.

Experimental Protocol: Synthesis of Dimethyl 4-Methoxyphthalate

This protocol is a robust, self-validating methodology adapted from established procedures for the esterification of phthalic acid and its derivatives.[5][6]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 4-Methoxyphthalic Acid | C₉H₈O₅ | 196.16 | ≥98% |

| Methanol (anhydrous) | CH₃OH | 32.04 | ≥99.8% |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 95-98% |

| Sodium Bicarbonate (sat. aq. soln.) | NaHCO₃ | 84.01 | - |

| Brine (sat. aq. soln.) | NaCl | 58.44 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade |

Experimental Workflow:

Caption: A typical workflow for the synthesis of dimethyl 4-methoxyphthalate.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphthalic acid (e.g., 10.0 g, 51.0 mmol). Add a significant excess of anhydrous methanol (e.g., 150 mL). While stirring, carefully add concentrated sulfuric acid (e.g., 1.0 mL) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (e.g., 100 mL).

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid.

-

Wash with brine (1 x 50 mL).

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude dimethyl 4-methoxyphthalate can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Considerations

The successful esterification of 4-methoxyphthalic acid hinges on the careful control of several key parameters.

| Parameter | Typical Value/Condition | Rationale |

| Catalyst | Concentrated H₂SO₄, p-TsOH | Strong Brønsted acids are effective at protonating the carboxylic acid, thereby activating it for nucleophilic attack.[1] |

| Solvent | Excess alcohol (e.g., Methanol) | Serves as both a reactant and a solvent, driving the equilibrium towards the products.[2] |

| Temperature | Reflux temperature of the alcohol | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-10 hours | Sufficient time to allow the reaction to approach equilibrium. Progress should be monitored (e.g., by TLC).[1] |

| Water Removal | Not always necessary with large excess of alcohol | For less reactive alcohols or to maximize yield, a Dean-Stark apparatus can be employed to remove water azeotropically.[2] |

Potential Side Reactions and Mitigation Strategies

While the Fischer-Speier esterification is a relatively robust reaction, potential side reactions can occur, particularly under harsh conditions.

-

Dehydration of the Alcohol: At high temperatures, the acid catalyst can promote the dehydration of the alcohol to form an ether (e.g., dimethyl ether from methanol). This can be minimized by maintaining the reaction temperature at the reflux point of the alcohol and avoiding excessive heating.

-

Incomplete Reaction: Due to the reversible nature of the reaction, incomplete conversion to the diester is possible. Using a large excess of the alcohol and ensuring a sufficient reaction time can mitigate this.

-

Charring: Prolonged heating at high temperatures in the presence of a strong acid can lead to the decomposition and charring of the organic material. Careful temperature control is essential.

Conclusion

The esterification of 4-methoxyphthalic acid is a foundational reaction in organic synthesis, governed by the principles of the Fischer-Speier mechanism. The electronic influence of the 4-methoxy group introduces a subtle yet significant differential in the reactivity of the two carboxylic acid moieties, a factor that can be exploited in synthetic design. By understanding the step-by-step mechanism, the role of the acid catalyst, and the critical experimental parameters, researchers can confidently and efficiently synthesize 4-methoxyphthalate esters for a wide range of applications in drug development and materials science. This guide provides the necessary theoretical framework and practical insights to achieve this goal.

References

- BenchChem. (2025). A Comparative Analysis of Methoxyphthalic Acid Isomer Reactivity for Researchers and Drug Development Professionals. BenchChem Technical Support Team.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

- Martín, G., et al. (2008).

- Zhang, F., et al. (n.d.). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.

-

Wikipedia. (2023, December 19). Fischer–Speier esterification. In Wikipedia. [Link]

-

PrepChem. (n.d.). Synthesis of 4-methylphthalic anhydride. Retrieved from [Link]

- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic

- Google Patents. (n.d.). US3502711A - Purification of dimethylterephthalate.

-

SciSpace. (n.d.). Recovery of MFB Generated from Dimethyl Terephtalate Production Process. Retrieved from [Link]

-

YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

- Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue. (n.d.).

-

protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). IE904329A1 - Process for the purification of dimethyl terephthalate.

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). monoperphthalic acid. Retrieved from [Link]

- Google Patents. (n.d.). KR101263405B1 - Method for purifying high purified methyl-4-formylbenzoate from byproduct of dimethyl terephthalate preparation process.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Ester synthesis by transesterification [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104072371A - Preparation method of dimethyl phthalate (DMP) - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"Dimethyl 4-methoxyphthalate" CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimethyl 4-methoxyphthalate, a key organic intermediate, presents a unique molecular scaffold for a variety of applications in synthetic chemistry and materials science. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical characterization. As a Senior Application Scientist, the following discourse is structured to not only present data but also to offer insights into the practical application and causality behind the methodologies discussed.

Chemical Identity and Physical Properties

Dimethyl 4-methoxyphthalate, systematically named dimethyl 4-methoxybenzene-1,2-dicarboxylate, is a diester derivative of phthalic acid. Its chemical structure is characterized by a benzene ring substituted with two adjacent methyl ester groups and a methoxy group at the 4-position.

CAS Number: 22895-19-8[1]

Physical Constants

The physical properties of a compound are critical for its handling, purification, and application in various experimental setups. The table below summarizes the key physical constants for Dimethyl 4-methoxyphthalate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₅ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Boiling Point | 140 °C at 0.1 mmHg | [1][] |

| Density | 1.225 g/mL at 20 °C | [1][] |

| Refractive Index (n²⁰/D) | 1.531 | [1] |

| Flash Point | 109.00 °C (closed cup) | [1] |

Synthesis of Dimethyl 4-methoxyphthalate: A Methodological Approach

The synthesis of Dimethyl 4-methoxyphthalate is most commonly achieved through the Fischer esterification of 4-methoxyphthalic acid with methanol, catalyzed by a strong acid. This reaction is a cornerstone of organic synthesis, relying on the equilibrium-driven formation of an ester from a carboxylic acid and an alcohol.

Reaction Scheme

Caption: Fischer esterification of 4-methoxyphthalic acid.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. The choice of an excess of methanol is crucial as it serves both as a reactant and as the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle. The removal of water as it is formed would further enhance the yield.

Materials:

-

4-Methoxyphthalic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphthalic acid and an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution. The addition should be done carefully as the reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate. d. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude Dimethyl 4-methoxyphthalate can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Quality Control

For any research or drug development application, rigorous quality control is paramount to ensure the purity and identity of the starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analysis of Dimethyl 4-methoxyphthalate.

Illustrative GC-MS Workflow for Quality Control

Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides both separation and structural information, making it an ideal tool for purity assessment and identification of byproducts.

Caption: A typical GC-MS workflow for quality control.

General GC Protocol Considerations

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically suitable for the separation of phthalates.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: A split/splitless injector is standard. For trace analysis, a splitless injection is preferred.

-

Oven Program: A temperature gradient program is usually employed to ensure good separation of components with different boiling points.

-

Detection: Mass spectrometry (MS) is a highly specific and sensitive detection method. Flame Ionization Detection (FID) can also be used for quantification.

Applications in a Research and Development Context

While specific applications of Dimethyl 4-methoxyphthalate in drug development are not extensively documented in mainstream literature, its structural motifs suggest its utility as a versatile building block in organic synthesis. The presence of the ester and methoxy functionalities allows for a range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Its role as a "useful research chemical" suggests its application in the synthesis of novel compounds for screening in drug discovery programs.[] Phthalate esters, in general, are also investigated for their potential as plasticizers and in the formulation of various materials.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling Dimethyl 4-methoxyphthalate. While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling similar organic esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[1]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Safety: Keep away from open flames and high temperatures. It is a combustible liquid.[1] Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical, or foam) in case of a fire.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

References

Sources

An In-depth Technical Guide to the Solubility of Dimethyl 4-methoxyphthalate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Dimethyl 4-methoxyphthalate (CAS No. 22895-19-8), a key organic intermediate. A thorough understanding of a compound's solubility is fundamental for its application in chemical synthesis, formulation development, and materials science. This document delineates the physicochemical properties of Dimethyl 4-methoxyphthalate, explores the theoretical principles governing its solubility, presents an inferred solubility profile in a range of common organic solvents, and provides a robust, step-by-step experimental protocol for empirical solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and final product formulations.

Physicochemical Profile of Dimethyl 4-methoxyphthalate

Dimethyl 4-methoxyphthalate is an aromatic ester characterized by a benzene ring substituted with two methyl ester groups and one methoxy group. These functional groups dictate its chemical behavior, including its polarity, potential for intermolecular interactions, and consequently, its solubility.

The molecular structure features:

-

An Aromatic Ring: A nonpolar, hydrophobic core.

-

Two Methyl Ester Groups (-COOCH₃): These are polar functional groups containing electronegative oxygen atoms, which create partial negative charges and can act as hydrogen bond acceptors.

-

A Methoxy Group (-OCH₃): This ether group adds to the molecule's polarity and also serves as a hydrogen bond acceptor.

The combination of a nonpolar aromatic system with three polar, oxygen-containing groups results in a molecule of intermediate polarity. Its solubility is therefore highly dependent on the nature of the solvent.

Table 1: Physicochemical Properties of Dimethyl 4-methoxyphthalate

| Property | Value | Source |

|---|---|---|

| CAS Number | 22895-19-8 | [1] |

| Molecular Formula | C₁₁H₁₂O₅ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Density | 1.225 g/mL at 20 °C | [1] |

| Boiling Point | 140 °C at 0.1 mmHg | [1] |

| Refractive Index | n20/D 1.531 | [1] |

| Flash Point | 109.00 °C (closed cup) |[1] |

Caption: Molecular structure of Dimethyl 4-methoxyphthalate.

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the balance of intermolecular forces between the solute and solvent molecules. The guiding principle is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3]

-

Polarity and Intermolecular Forces: The solubility of Dimethyl 4-methoxyphthalate is a function of its ability to overcome the solute-solute and solvent-solvent interactions in favor of new solute-solvent interactions.

-

London Dispersion Forces: These weak forces are present in all molecules and will be the primary interaction with nonpolar solvents like hexane.

-

Dipole-Dipole Interactions: As a polar molecule, Dimethyl 4-methoxyphthalate will interact favorably with polar aprotic solvents (e.g., acetone, ethyl acetate) through these forces.[4]

-

Hydrogen Bonding: While esters cannot form hydrogen bonds with themselves, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors.[4] This allows for strong interactions with polar protic solvents like alcohols and, to a lesser extent, water.

-

-

Solvent Classification:

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants.

-

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[3]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through London dispersion forces.

-

Caption: Solute-solvent interaction potential.

Inferred Solubility Profile

Table 2: Predicted Solubility of Dimethyl 4-methoxyphthalate in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Polar Protic | Sparingly Soluble / Insoluble | The large hydrophobic aromatic core outweighs the hydrogen bond accepting capacity of the three oxygen groups, limiting miscibility with water.[2][4] |

| Methanol / Ethanol | Polar Protic | Highly Soluble / Miscible | Strong solute-solvent interactions via hydrogen bonding (acceptor) and dipole-dipole forces are expected, similar to the high solubility of DMP in alcohols.[5] |

| Acetone | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions between the polar ester/ether groups and the ketone group of acetone will promote dissolution. |

| Ethyl Acetate | Polar Aprotic | Highly Soluble | As an ester itself, ethyl acetate has a similar polarity profile, favoring strong dipole-dipole interactions and miscibility. |

| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble | DCM is an effective solvent for a wide range of organic compounds of intermediate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | The ether functionality and polarity of THF make it an excellent solvent for other polar molecules containing ether or ester groups. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic rings of the solute and solvent will interact favorably via π-stacking and dispersion forces. |

| Hexane | Nonpolar (Aliphatic) | Sparingly Soluble / Insoluble | The significant polarity of the solute is mismatched with the nonpolar nature of hexane, leading to poor interaction and low solubility.[5] |

Experimental Protocol for Solubility Determination

To move beyond inference and obtain empirical data, the following self-validating experimental workflow is recommended. This protocol is designed to provide both qualitative and semi-quantitative solubility data efficiently and reliably.

Objective: To determine the solubility of Dimethyl 4-methoxyphthalate in a selected range of organic solvents at ambient temperature.

Materials and Reagents:

-

Dimethyl 4-methoxyphthalate (≥97.0% purity)

-

Selected solvents (analytical grade): Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane

-

13x100 mm glass test tubes with caps

-

Analytical balance (± 0.1 mg)

-

Class A volumetric pipettes and a 10 mL burette

-

Vortex mixer

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for Dimethyl 4-methoxyphthalate and all solvents before use.[1]

-

Handle all organic solvents with care, avoiding inhalation and skin contact.

Part A: Qualitative Solubility Screening

This initial screen provides a rapid assessment of solubility across the solvent spectrum.

-

Preparation: Label one test tube for each solvent.

-

Solute Addition: Accurately weigh approximately 25 mg of Dimethyl 4-methoxyphthalate directly into each test tube.

-

Solvent Addition: Add 1.0 mL of the corresponding solvent to each tube.

-

Mixing: Cap the tubes securely and vortex at high speed for 60 seconds.

-

Observation: Visually inspect each tube against a dark background. Record observations as:

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

Part B: Semi-Quantitative Solubility Determination

This method provides a numerical approximation of solubility for solvents in which the compound was found to be soluble or partially soluble.

-

Preparation: In a clean, dry test tube, accurately weigh approximately 100 mg of Dimethyl 4-methoxyphthalate.

-

Solvent Titration: Using a burette, add the solvent of interest to the test tube in small, recorded increments (e.g., 0.1 mL).

-

Mixing: After each addition, cap and vortex the tube for 30-60 seconds until the solid is fully dispersed or dissolved.

-

Endpoint Determination: Continue adding solvent incrementally until all the solid has completely dissolved and the solution is clear.

-

Calculation: Record the total volume of solvent added. Calculate the solubility using the formula:

-

Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)

-

Data Interpretation: The results from this protocol will provide a clear, empirical basis for solvent selection in future experiments, such as choosing an appropriate solvent for a reaction, an anti-solvent for crystallization, or a mobile phase for chromatography.

Caption: Experimental workflow for solubility determination.

Conclusion

Dimethyl 4-methoxyphthalate is a compound of intermediate polarity, a characteristic derived from its blend of nonpolar and polar functional groups. Based on established chemical principles and data from analogous compounds, it is predicted to be highly soluble in polar organic solvents such as alcohols, acetone, and ethyl acetate, while exhibiting poor solubility in highly nonpolar solvents like hexane and in water. This guide provides both a strong theoretical foundation for these predictions and a detailed, practical protocol for their empirical validation. The furnished methodologies empower researchers to generate reliable solubility data, a critical step for the successful design and optimization of chemical processes in research and industrial applications.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. N.D. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. N.D. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. N.D. [Link]

-

Dimethyl Phthalate. The Merck Index Online. [Link]

-

Properties of Esters. Chemistry LibreTexts. [Link]

-

Dimethyl 4-methylphthalate | C11H12O4. PubChem, National Institutes of Health. [Link]

-

Polarity and Solubility of Organic Compounds. N.D. [Link]

-

Alcohols: Solubility and Solvent Polarity. LabXchange. [Link]

-

The Effects of Solvent Polarity and pKa on the Absorption of Solvents into Poly( glutaric acid- glycerol) Films. ResearchGate. [Link]

-

Solvent. Wikipedia. [Link]

-

Dimethyl phthalate. Solubility of Things. [Link]

-

Dimethyl Phthalate. ChemBK. [Link]

-

Dimethyl Phthalate - SAFETY DATA SHEET. Thames River Chemical Corp. [Link]

-

Dimethyl 4-methylphthalate (C11H12O4). PubChemLite. [Link]

-

Dimethyl phthalate. Wikipedia. [Link]

Sources

- 1. ジメチル4-メトキシフタラート ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Solvent - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dimethyl Phthalate [drugfuture.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide on the Biological Activity of Dimethyl 4-methoxyphthalate: Acknowledging Data Gaps and Extrapolating from a Closely Related Analogue

A Note to the Reader: As a Senior Application Scientist, scientific integrity is paramount. An exhaustive search of the scientific literature, including chemical databases for CAS number 22895-19-8, reveals a significant gap in knowledge regarding the specific biological activity of Dimethyl 4-methoxyphthalate.[1][2][] There is a notable absence of in-depth studies, detailed experimental protocols, and elucidated mechanisms of action for this particular compound.

Therefore, to provide a valuable and scientifically grounded resource, this guide will take a two-pronged approach. Firstly, it will clearly acknowledge the current limitations in the available data for Dimethyl 4-methoxyphthalate. Secondly, it will provide a comprehensive technical overview of the biological activities of the closely related and extensively studied compound, Dimethyl phthalate (DMP) . The methodologies and findings for DMP offer a logical starting point for any future investigation into its 4-methoxy derivative. It is crucial to underscore that while structurally similar, the biological and toxicological profiles of these two compounds could differ significantly due to the presence of the methoxy group.

Part 1: The Uncharted Territory of Dimethyl 4-methoxyphthalate

Dimethyl 4-methoxyphthalate remains a molecule of interest primarily from a chemical synthesis and structural standpoint. While its synthesis is feasible, its biological effects have not been a subject of extensive research. This lack of data prevents a detailed discussion of its specific interactions with biological systems, its mechanism of action, and its potential therapeutic or toxicological properties.

Future research on Dimethyl 4-methoxyphthalate would logically begin with a series of in vitro screening assays to determine its cytotoxic, anti-inflammatory, and antimicrobial potential, drawing parallels from the known activities of other phthalate esters.[4]

Part 2: A Comprehensive Look at the Biological Activity of Dimethyl Phthalate (DMP)

Dimethyl phthalate (DMP) is a widely used low molecular weight phthalate ester found in a variety of consumer products, including plastics, cosmetics, and insect repellents.[5] Its extensive use has led to numerous studies on its biological effects, which are summarized below.

Toxicological Profile of DMP

DMP is generally characterized as having low acute toxicity.[5][6] However, exposure, particularly at higher doses or over extended periods, has been associated with a range of adverse health effects.

-

Irritation: Acute exposure to DMP via inhalation can cause irritation to the eyes, nose, and throat in both humans and animals.[5][7] Skin contact may also lead to mild irritation.

-

Systemic Toxicity: Subchronic exposure to DMP has been shown to induce reductions in body weight gain, changes in hemoglobin, and an increase in both absolute and relative liver weight.[6] The kidneys have been identified as a primary target organ in repeat-dose animal studies.

-

Hematotoxicity: At high doses, DMP may impair the oxygen-carrying function of red blood cells by inducing oxidative stress, leading to the release of iron from hemoglobin.[8]

-

Reproductive and Developmental Effects: While the data for DMP is less conclusive than for other phthalates, some studies suggest the potential for reproductive and developmental toxicity.[5][7] However, more comprehensive long-term studies are needed to fully establish these effects.[5][6]

Neurotoxicity of DMP

Recent studies have begun to investigate the neurotoxic potential of DMP. In vitro studies using neuroblastoma cells have indicated that DMP can induce cytotoxicity at higher concentrations. This toxicity is often associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death).

Endocrine Disrupting Potential

Phthalate esters as a class are known for their potential to disrupt the endocrine system.[4] While the endocrine-disrupting effects of DMP are considered to be less potent than some other phthalates, it is still a subject of ongoing research.

Part 3: Methodologies for Assessing the Biological Activity of Phthalate Esters

The following section details a standard experimental protocol for assessing the cytotoxicity of a compound like Dimethyl 4-methoxyphthalate, based on established methods used for DMP and other small molecules.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

-

Cell Culture:

-

Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells for neurotoxicity studies, or a liver cell line like HepG2 for general toxicity) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of Dimethyl 4-methoxyphthalate in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound dose) and a negative control (untreated cells).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Causality Behind Experimental Choices:

-

Choice of Cell Line: The selection of the cell line is critical and should be relevant to the biological question being asked. For general toxicity, a robust and well-characterized cell line is used. For specific organ toxicity, a cell line derived from that organ is chosen.

-

Dose Range and Incubation Time: A wide range of concentrations is tested to establish a clear dose-response relationship. The incubation time is chosen to allow for the compound to exert its effects without causing widespread cell death due to nutrient depletion in the culture.

-

Controls: The inclusion of appropriate controls is essential for validating the results. The vehicle control ensures that the solvent used to dissolve the compound does not have a toxic effect on its own.

Self-Validating System:

This protocol is self-validating through the inclusion of positive and negative controls. A known cytotoxic agent can be used as a positive control to ensure the assay is working correctly. The consistency of the results across replicate wells and experiments further validates the findings.

Visualization of Experimental Workflow:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

While a comprehensive technical guide on the biological activity of Dimethyl 4-methoxyphthalate cannot be compiled at this time due to a lack of specific research, the extensive studies on its analogue, Dimethyl phthalate, provide a solid foundation for future investigations. The methodologies used to assess the toxicity and biological effects of DMP are directly applicable to the study of Dimethyl 4-methoxyphthalate. It is imperative that future research endeavors to fill the existing knowledge gap to fully understand the biological implications of this methoxy-substituted phthalate ester.

References

-

Wikipedia. (n.d.). Dimethyl phthalate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Dimethyl 4-hydroxyphthalate. Retrieved January 21, 2026, from [Link]

-

Hickstein, M. A., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1139–1142. [Link]

- Google Patents. (n.d.). CN104072371A - Preparation method of dimethyl phthalate (DMP).

-

Chi, Y., et al. (2020). Revealing the toxicity of dimethyl phthalate (DMP) to the oxygen-carrying function of red blood cells (RBCs): The iron release mechanism. Ecotoxicology and Environmental Safety, 205, 111163. [Link]

-

Vezza, T., et al. (2022). Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). Molecules, 27(15), 4987. [Link]

-

ResearchGate. (2024). Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities. Retrieved January 21, 2026, from [Link]

-

Consumer Product Safety Commission. (2011). Toxicity review of dimethyl phthalate (DMP). Retrieved January 21, 2026, from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (n.d.). Dimethyl Phthalate. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. Retrieved January 21, 2026, from [Link]

-

MDPI. (2022). Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins, 14(3), 209. [Link]

- Google Patents. (n.d.). CN111574363A - Production process of dimethyl phthalate.

-

Environmental Protection Agency. (n.d.). Dimethyl Phthalate. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Bioactive compound and their biological activity. Retrieved January 21, 2026, from [Link]

-

DergiPark. (n.d.). Phytochemical profiling of the bioactive principles of Alysicarpus glumaceus (Vahl) DC. aerial parts. Retrieved January 21, 2026, from [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. 22895-19-8|Dimethyl 4-methoxyphthalate|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 6. cpsc.gov [cpsc.gov]

- 7. epa.gov [epa.gov]

- 8. Revealing the toxicity of dimethyl phthalate (DMP) to the oxygen-carrying function of red blood cells (RBCs): The iron release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dimethyl 4-methoxyphthalate: A Strategic Building Block in Modern Organic Synthesis

Abstract

Dimethyl 4-methoxyphthalate is a trifunctional aromatic compound whose strategic placement of two ester groups and an electron-donating methoxy moiety makes it a highly versatile and valuable building block in organic synthesis. This guide provides an in-depth analysis of its physicochemical properties, outlines robust and field-proven synthesis methodologies, and explores its core reactivity. By examining its application in the construction of complex molecular architectures, from heterocyclic systems to potential pharmaceutical scaffolds, this document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this intermediate for advanced synthetic applications.

Introduction: The Strategic Value of Dimethyl 4-methoxyphthalate

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often depend on the selection of starting materials that offer a high degree of functionality and predictable reactivity. Dimethyl 4-methoxyphthalate (DMMP), with its 1,2-diester and 4-methoxy substituted benzene core, represents such a strategic intermediate. The interplay between the electron-donating methoxy group and the electron-withdrawing ester functionalities imparts a unique electronic character to the aromatic ring, influencing its reactivity in subsequent transformations. This guide elucidates the practical synthesis and utility of DMMP, positioning it as a key component in the synthetic chemist's toolbox for creating value-added molecules for the pharmaceutical and material science sectors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis. Dimethyl 4-methoxyphthalate is a combustible liquid with well-defined physical constants. Key data are summarized below for laboratory reference.

| Property | Value | Source |

| CAS Number | 22895-19-8 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₂O₅ | Sigma-Aldrich |

| Molecular Weight | 224.21 g/mol | Sigma-Aldrich |

| Boiling Point | 140 °C at 0.1 mmHg | Sigma-Aldrich |

| Density | 1.225 g/mL at 20 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.531 | Sigma-Aldrich |

| Flash Point | 109.0 °C (228.2 °F) - closed cup | Sigma-Aldrich |

| Synonym | Dimethyl 4-methoxybenzene-1,2-dicarboxylate | Sigma-Aldrich |

Spectroscopically, DMMP would be expected to exhibit characteristic signals:

-

¹H NMR: Aromatic protons with distinct splitting patterns influenced by the methoxy and ester groups, a singlet for the methoxy protons (~3.9 ppm), and two singlets for the non-equivalent methyl ester protons.

-

¹³C NMR: Resonances for two distinct ester carbonyl carbons, aromatic carbons with shifts influenced by the substituents, a methoxy carbon, and two methyl ester carbons.

-

IR Spectroscopy: Strong carbonyl (C=O) stretching bands for the ester groups (typically ~1720-1740 cm⁻¹) and C-O stretching bands for the ether and ester linkages.

Synthesis Methodologies: Pathways to a Versatile Intermediate

Two primary, reliable routes for the synthesis of Dimethyl 4-methoxyphthalate are presented below. The choice of method depends on the availability of starting materials and desired scale.

Route A: Direct Esterification of 4-Methoxyphthalic Acid

This method is a classic Fischer-Speier esterification, a cornerstone of organic synthesis. The reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carboxylic acid carbonyls, rendering them more electrophilic and susceptible to nucleophilic attack by methanol. This approach is analogous to the high-yield synthesis of other substituted phthalate esters, such as dimethyl 4,5-dichlorophthalate.[1]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphthalic acid (e.g., 20.0 g, 102 mmol) and methanol (150 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (98%, 2.0 mL) dropwise to the mixture.

-

Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with a saturated sodium chloride (brine) solution (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: The resulting oil can be purified by vacuum distillation to afford Dimethyl 4-methoxyphthalate as a clear liquid.